

How does 3-(3-Chloro-4-methylphenyl)piperidine differ from methylphenidate?

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Compound of Interest

Compound Name: 3-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13531470

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This guide provides an in-depth technical comparison between Methylphenidate (MPH) and the structural analog **3-(3-Chloro-4-methylphenyl)piperidine** (3-CMPP).

Executive Summary

Methylphenidate (MPH) is a classical psychostimulant acting as a norepinephrine-dopamine reuptake inhibitor (NDRI), primarily characterized by its 2-benzylpiperidine scaffold containing an ester moiety.

3-(3-Chloro-4-methylphenyl)piperidine (3-CMPP) represents a distinct structural class known as 3-arylpiperidines. Unlike MPH, this scaffold lacks the ester functionality and shifts the aryl substitution from the 2-position to the 3-position. Based on Structure-Activity Relationship (SAR) data for the 3-arylpiperidine class (e.g., 3-PPP, OSU-6162), 3-CMPP is predicted to function primarily as a Dopamine System Stabilizer (D2 partial agonist/antagonist) or a Monoamine Modulator rather than a pure transporter blocker.

This guide compares their physicochemical properties, pharmacodynamics, and experimental protocols.

Structural & Physicochemical Comparison

The fundamental difference lies in the positional isomerism (2- vs. 3-substitution) and the presence of the ester group.

Feature	Methylphenidate (MPH)	3-(3-Chloro-4-methylphenyl)piperidine
Core Scaffold	2-Benzylpiperidine (Phenidate class)	3-Arylpiperidine
Aryl Attachment	Carbon-2 (via acetate linker)	Carbon-3 (Direct attachment)
Key Functional Group	Methyl Ester (-COOCH ₃)	None (Alkyl/Aryl only)
Aryl Substitution	Unsubstituted Phenyl	3-Chloro, 4-Methyl substituted Phenyl
Chiral Centers	2 (C2, C2')	1 (C3)
Lipophilicity (LogP)	~2.1 (Moderate)	~3.8 (High, predicted)
Metabolic Stability	Low (Rapid hydrolysis of ester by CES1)	High (CYP450 oxidation required)
Primary Target	DAT / NET (Transporters)	D2 Receptors / SERT / NET (Receptors/Transporters)

Mechanistic Insight: The Ester "Switch"

MPH's methyl ester is critical for its DAT binding affinity but is also its metabolic "Achilles' heel," leading to rapid hydrolysis into the inactive ritalinic acid. 3-CMPP lacks this ester, rendering it immune to carboxylesterase-1 (CES1) hydrolysis, likely resulting in a significantly longer half-life and higher blood-brain barrier (BBB) penetrance due to the lipophilic 3-Cl, 4-Me substitution.

Pharmacodynamics: Mechanism of Action

The shift from a 2-substituted phenidate to a 3-substituted arylpiperidine drastically alters the pharmacological profile.

Methylphenidate: The Reuptake Inhibitor

MPH binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), stabilizing them in an outward-facing conformation. This prevents the reuptake of monoamines from the synaptic cleft, increasing extracellular dopamine levels.

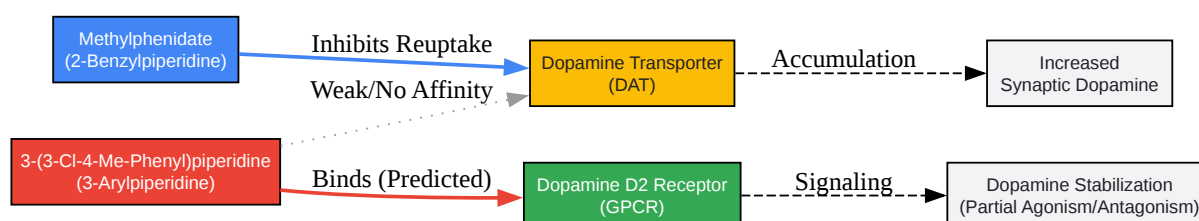
- Outcome: Psychostimulation, increased focus, arousal.

3-CMPP: The Predicted Dopamine Stabilizer

The 3-arylpiiperidine scaffold is the pharmacophore for dopamine stabilizers like (-)-3-PPP (Preclamol) and OSU-6162.

- 3-Position Effect: Direct attachment of the phenyl ring at C3 favors interaction with Dopamine D2 receptors (orthosteric or allosteric sites) rather than the DAT uptake site.
- 3-Cl, 4-Me Substitution: Electron-withdrawing (Cl) and donating (Me) groups on the phenyl ring modulate intrinsic activity. This specific pattern (lipophilic/bulky) often enhances affinity for Serotonin (SERT) or D2 receptors.
- Predicted Outcome: Modulation of dopaminergic tone (stabilization) rather than pure stimulation. Potential antipsychotic or anti-dyskinetic properties.

Visualizing the Pathway Divergence



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Caption: Divergent signaling pathways. MPH targets the transporter (DAT) to increase dopamine, while the 3-arylpiiperidine scaffold (3-CMPP) preferentially targets the D2 receptor.

Experimental Protocols

To validate the differences, researchers must employ specific assays distinguishing between Transporter Inhibition and Receptor Binding.

Protocol A: Comparative Binding Affinity (Radioligand Binding)

Objective: Determine if 3-CMPP binds to DAT (like MPH) or D2 receptors.

- Preparation:
 - Source Tissue: Rat striatal membranes (rich in DAT and D2).
 - Ligands:
 - For DAT: [³H]WIN 35,428 (High affinity DAT ligand).
 - For D2: [³H]Raclopride (D2 antagonist).
- Incubation:
 - Aliquot membranes (50 µg protein) into 96-well plates.
 - Add Test Compound (MPH or 3-CMPP) at concentrations ranging from M to M.
 - Add Radioligand (1 nM final concentration).
 - Incubate at 25°C for 2 hours (equilibrium).
- Filtration & Counting:
 - Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
 - Wash 3x with ice-cold Tris buffer.

- Measure radioactivity via liquid scintillation counting.
- Data Analysis:
 - Calculate
 - and
 - using the Cheng-Prusoff equation.
 - Expected Result: MPH shows nanomolar
 - for DAT. 3-CMPP shows micromolar (weak)
 - for DAT but nanomolar
 - for D2.

Protocol B: Functional Uptake vs. Release Assay

Objective: Distinguish between a Reuptake Inhibitor (MPH) and a Releaser/Stabilizer.

- System: HEK293 cells stably expressing human DAT (hDAT).
- Uptake Inhibition:
 - Incubate cells with [³H]Dopamine + Test Compound.
 - Measure retained radioactivity.
 - MPH Result: Potent inhibition of uptake.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Efflux (Release):
 - Pre-load cells with [³H]Dopamine.
 - Wash cells, then add Test Compound.
 - Measure radioactivity in the supernatant.
 - MPH Result: No efflux (pure blocker).

- 3-CMPP Result: Potential efflux if it acts as a substrate-type releaser, or no effect if it is a pure receptor ligand.

Synthesis Workflow Comparison

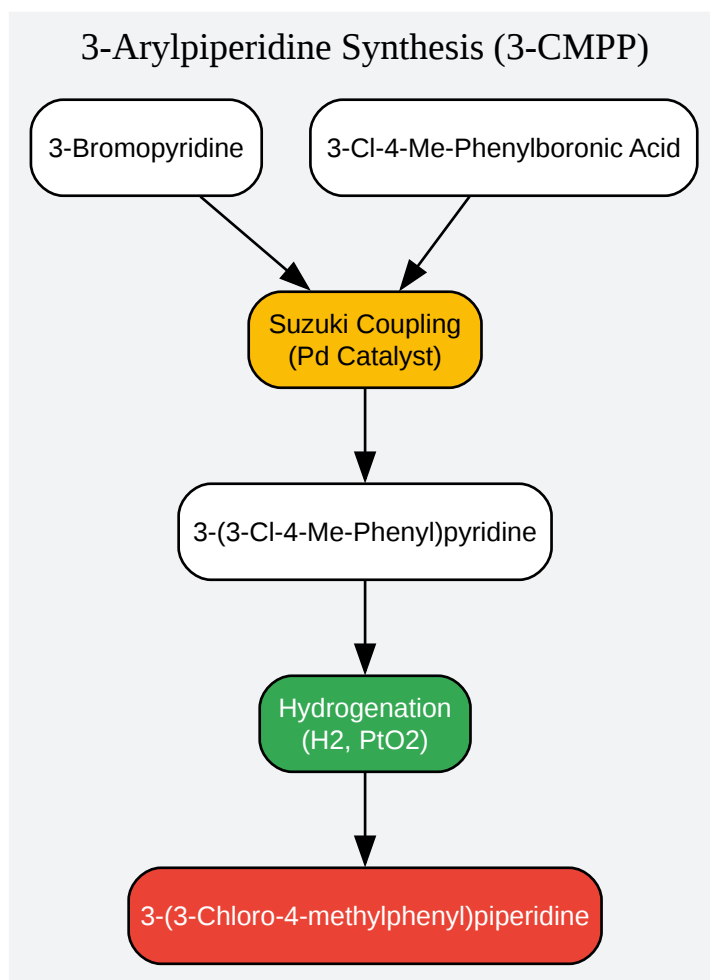
The synthesis of 3-CMPP requires a different approach than the classic "piperidine acetate" synthesis of MPH.

Methylphenidate Synthesis (Simplified)

- Condensation: Phenylacetonitrile + 2-Chloropyridine.
- Hydrogenation: Reduction of the pyridine ring to piperidine.
- Hydrolysis & Esterification: Conversion of nitrile to ester.

3-(3-Chloro-4-methylphenyl)piperidine Synthesis

This typically follows a Heck coupling or Grignard reaction pathway to install the aryl group at the 3-position.



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Caption: Synthetic route for 3-CMPP involving Suzuki coupling followed by pyridine reduction.

Safety & Toxicology Considerations

- Methylphenidate:[1]
 - Cardiovascular: Tachycardia, hypertension (due to NET inhibition).
 - Abuse Potential: Moderate (Schedule II).
 - Neurotoxicity: Low at therapeutic doses.
- 3-CMPP:

- Unknown Profile: As a 3-arylpiperidine, the risk of off-target binding (e.g., hERG channel inhibition) is higher due to increased lipophilicity.
- D2 Activity: Potential for Extrapyrmidal Symptoms (EPS) if it acts as a D2 antagonist, or sedation if a partial agonist.
- Metabolite Toxicity: The 3-chloro-4-methylphenyl moiety is metabolically robust, potentially leading to bioaccumulation compared to the easily hydrolyzed MPH.

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